Cas no 2137616-29-4 ((2-{[Ethyl(propyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol)
(2-{[Ethyl(propyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2-{[ethyl(propyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol
- EN300-800306
- 2137616-29-4
- (2-{[Ethyl(propyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol
-
- Inchi: 1S/C13H27NO/c1-5-7-14(6-2)9-12-8-13(12,10-15)11(3)4/h11-12,15H,5-10H2,1-4H3
- InChI Key: VQTVVMVDRASOKR-UHFFFAOYSA-N
- SMILES: OCC1(C(C)C)CC1CN(CC)CCC
Computed Properties
- Exact Mass: 213.209264485g/mol
- Monoisotopic Mass: 213.209264485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 23.5Ų
(2-{[Ethyl(propyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-800306-0.05g |
(2-{[ethyl(propyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol |
2137616-29-4 | 95.0% | 0.05g |
$827.0 | 2025-02-21 | |
| Enamine | EN300-800306-0.1g |
(2-{[ethyl(propyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol |
2137616-29-4 | 95.0% | 0.1g |
$867.0 | 2025-02-21 | |
| Enamine | EN300-800306-0.25g |
(2-{[ethyl(propyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol |
2137616-29-4 | 95.0% | 0.25g |
$906.0 | 2025-02-21 | |
| Enamine | EN300-800306-0.5g |
(2-{[ethyl(propyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol |
2137616-29-4 | 95.0% | 0.5g |
$946.0 | 2025-02-21 | |
| Enamine | EN300-800306-1.0g |
(2-{[ethyl(propyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol |
2137616-29-4 | 95.0% | 1.0g |
$986.0 | 2025-02-21 | |
| Enamine | EN300-800306-2.5g |
(2-{[ethyl(propyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol |
2137616-29-4 | 95.0% | 2.5g |
$1931.0 | 2025-02-21 | |
| Enamine | EN300-800306-5.0g |
(2-{[ethyl(propyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol |
2137616-29-4 | 95.0% | 5.0g |
$2858.0 | 2025-02-21 | |
| Enamine | EN300-800306-10.0g |
(2-{[ethyl(propyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol |
2137616-29-4 | 95.0% | 10.0g |
$4236.0 | 2025-02-21 |
(2-{[Ethyl(propyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on (2-{[Ethyl(propyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol
Comprehensive Overview of (2-{[Ethyl(propyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol (CAS No. 2137616-29-4)
In the rapidly evolving field of organic chemistry and pharmaceutical research, (2-{[Ethyl(propyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol (CAS No. 2137616-29-4) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its cyclopropyl core and amino alcohol functionality, is a subject of interest for researchers exploring novel bioactive molecules and drug intermediates. Its molecular architecture, featuring an ethyl(propyl)amino group and a propan-2-yl substituent, offers versatility in synthetic pathways and biological interactions.
The growing demand for specialty chemicals in the pharmaceutical and agrochemical industries has propelled the study of compounds like (2-{[Ethyl(propyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol. Researchers are particularly intrigued by its potential role in medicinal chemistry, where it could serve as a scaffold for designing enzyme inhibitors or receptor modulators. Recent trends in AI-driven drug discovery and computational chemistry have further highlighted the importance of such structurally diverse molecules, as they are often screened for drug-likeness and ADMET properties.
One of the key advantages of 2137616-29-4 lies in its stereochemical complexity, which makes it a valuable candidate for asymmetric synthesis. The presence of a chiral center and a hydroxymethyl group opens avenues for derivatization, enabling the creation of libraries of analogs for high-throughput screening. This aligns with the current focus on fragment-based drug design, where small molecules with distinct pharmacophores are optimized for target engagement.
From an industrial perspective, the synthesis of (2-{[Ethyl(propyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol involves multistep organic reactions, often requiring catalyzed cyclopropanation and reductive amination techniques. Innovations in green chemistry have also influenced its production, with efforts to minimize waste and improve atom economy. These advancements resonate with the broader push toward sustainable chemical manufacturing, a topic frequently searched by professionals in the field.
In addition to its pharmaceutical relevance, this compound has sparked interest in material science applications. Its rigid cyclopropane ring and polar functional groups could contribute to the development of advanced polymers or liquid crystals. Such interdisciplinary potential underscores the importance of structure-activity relationship studies, a recurring theme in academic and industrial research.
As the scientific community continues to explore 2137616-29-4, questions about its physicochemical properties (e.g., solubility, logP) and stability under various conditions remain central to discussions. These parameters are critical for determining its suitability in formulation development or delivery systems. Furthermore, the compound's compatibility with biocompatible matrices is a topic of emerging interest, particularly in the context of biomedical engineering.
To summarize, (2-{[Ethyl(propyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol represents a compelling case study in modern chemical research. Its multifaceted applications—from drug discovery to functional materials—highlight the convergence of synthetic chemistry, computational modeling, and industrial innovation. As laboratories worldwide adopt automated synthesis platforms and machine learning tools, compounds like this will undoubtedly play a pivotal role in shaping the future of molecular design.
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